

Application Notes: **AC-265347** Administration in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AC-265347 is a novel, orally available, small molecule that acts as a biased positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3][4] In preclinical studies, particularly in patient-derived xenograft (PDX) models of neuroblastoma, AC-265347 has demonstrated significant anti-tumor activity.[1][2][3][4] These application notes provide a comprehensive overview of the administration of AC-265347 in PDX models, including its mechanism of action, and detailed protocols for its use in in vivo studies.

Mechanism of Action

AC-265347 is a third-generation calcimimetic that allosterically modulates the CaSR, a G protein-coupled receptor (GPCR) involved in calcium homeostasis.[1][2] Unlike the first-generation calcimimetic cinacalcet, AC-265347 exhibits biased signaling.[1][2][3] While both compounds activate the CaSR, AC-265347 preferentially stimulates the RHO GTPases signaling pathway, leading to the induction of neuronal differentiation in neuroblastoma cells.[1][2][3] This biased agonism is crucial as it uncouples the anti-tumor effects from the systemic calcium modulation, thus avoiding the dose-limiting hypocalcemia observed with cinacalcet.[1][2][4] Microarray analysis of neuroblastoma PDX models treated with AC-265347 showed no upregulation of genes involved in calcium signaling or ER stress, further supporting its distinct mechanism of action.[1][2][3]

Application in PDX Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are becoming increasingly important in preclinical cancer research.[5][6][7] These models are known to better recapitulate the heterogeneity and biology of human tumors compared to traditional cell line-derived xenografts.[8][9]

In the context of neuroblastoma, **AC-265347** has been evaluated in the HSJD-NB-001 and HSJD-NB-004 PDX models.[4] Administration of **AC-265347** at a dose of 10 mg/kg resulted in a significant delay in tumor growth in these models.[4] This anti-tumor effect is primarily attributed to the induction of tumor cell differentiation rather than apoptosis.[1][2]

Quantitative Data Presentation Table 1: In Vivo Efficacy of AC-265347 in Neuroblastoma PDX Models

PDX Model	Treatme nt Group	Dosage (mg/kg)	Adminis tration Route	Treatme nt Schedul e	Outcom e	Statistic al Signific ance (p- value)	Referen ce
HSJD- NB-001	Vehicle	-	Oral Gavage	Daily	-	-	[4]
AC- 265347	10	Oral Gavage	Daily	Delayed Tumor Growth	p = 0.0105 (vs. Vehicle)	[4]	
Cinacalc et	10	Oral Gavage	Daily	Delayed Tumor Growth	p = 0.0081 (vs. Vehicle)	[4]	
LA-N-1 (cell- derived)	Vehicle	-	Oral Gavage	Daily	-	-	[4]
AC- 265347	10	Oral Gavage	Daily	Delayed Tumor Growth	p = 0.0186 (vs. Vehicle)	[4]	
Cinacalc et	10	Oral Gavage	Daily	Delayed Tumor Growth	p = 0.0003 (vs. Vehicle)	[4]	-

Note: The provided references did not contain specific tumor volume measurements over time, which would be required for a more detailed quantitative comparison. The data presented here is based on the reported statistical significance of tumor growth delay.

Experimental Protocols

Protocol 1: Establishment of Neuroblastoma Patient-Derived Xenograft (PDX) Models

This protocol describes the general procedure for establishing subcutaneous neuroblastoma PDX models in immunodeficient mice.

Materials:

- Fresh neuroblastoma tumor tissue from patient biopsy or resection
- Immunodeficient mice (e.g., NSG or athymic nude mice), 6-8 weeks old
- Sterile RPMI-1640 medium
- Matrigel® Basement Membrane Matrix
- Surgical instruments (scalpels, forceps)
- Anesthesia (e.g., isoflurane)
- Analgesics

Procedure:

- Tumor Tissue Preparation:
 - Collect fresh tumor tissue in sterile RPMI-1640 medium on ice and process within 2-4 hours.
 - In a sterile biosafety cabinet, wash the tissue with cold RPMI-1640 to remove any blood clots or necrotic tissue.
 - Mince the tumor into small fragments (approximately 2-3 mm³).
- Mouse Preparation and Tumor Implantation:
 - Anesthetize the mouse using a calibrated vaporizer with isoflurane.

- Shave and disinfect the implantation site (e.g., the flank).
- Make a small incision (approximately 5 mm) in the skin.
- Create a subcutaneous pocket using blunt dissection with forceps.
- Mix the tumor fragment with 50-100 μL of Matrigel®.
- Implant one tumor fragment into the subcutaneous pocket.
- Close the incision with surgical clips or sutures.
- Administer post-operative analgesics as per institutional guidelines.
- Monitoring and Passaging:
 - Monitor the mice regularly for tumor growth and overall health.
 - Measure tumor volume twice weekly using calipers (Volume = (Length x Width²)/2).
 - When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.
 - The harvested tumor can be used for subsequent passaging into new cohorts of mice,
 cryopreservation, or for drug efficacy studies.

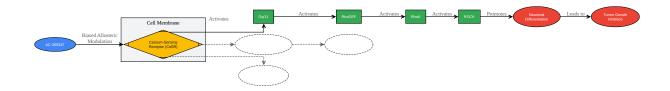
Protocol 2: Administration of AC-265347 in PDX Models

This protocol outlines the procedure for preparing and administering **AC-265347** to mice bearing neuroblastoma PDX tumors.

Materials:

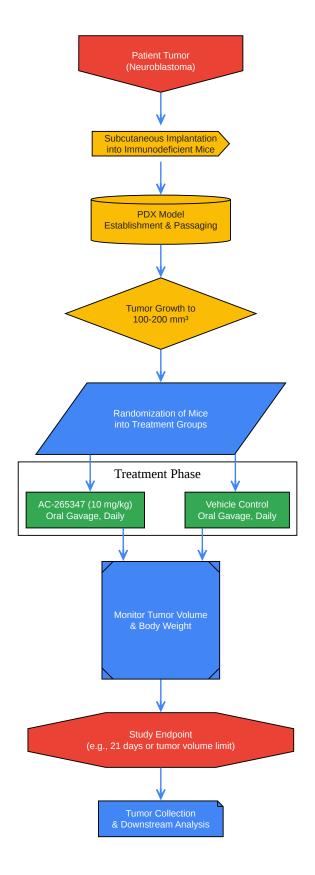
- AC-265347 compound
- Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)
- Mice bearing established neuroblastoma PDX tumors (tumor volume ~100-200 mm³)

- Oral gavage needles
- Calipers for tumor measurement
- Scale for mouse body weight


Procedure:

- Drug Formulation:
 - Prepare the dosing solution of AC-265347 in the chosen vehicle. For example, to achieve a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL.
 - Ensure the compound is fully dissolved or forms a homogenous suspension. Prepare fresh daily or as per stability data.
- Animal Grouping and Randomization:
 - Once tumors reach the desired size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
 - Ensure that the average tumor volume is similar across all groups at the start of the study.
- Drug Administration:
 - Record the body weight of each mouse before dosing.
 - Administer AC-265347 or vehicle to the respective groups via oral gavage.
 - The administration schedule should be followed consistently (e.g., daily for 21 days).
- Monitoring and Efficacy Assessment:
 - Monitor the body weight and general health of the mice daily or as required by the study protocol.
 - Measure tumor volumes twice or thrice weekly using calipers.

- The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage of tumor volume change from baseline.
- At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, gene expression analysis).


Mandatory Visualizations

Click to download full resolution via product page

Caption: Biased signaling pathway of AC-265347 through the CaSR.

Click to download full resolution via product page

Caption: Experimental workflow for AC-265347 administration in PDX models.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Calcium-sensing receptor residues with loss- and gain-of-function mutations are located in regions of conformational change and cause signalling bias PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. AC-265347 Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived xenografts as preclinical neuroblastoma models PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Signaling Through Rho GTPase Pathway as Viable Drug Target PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: AC-265347 Administration in Patient-Derived Xenograft (PDX) Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605116#ac-265347-administration-in-patient-derivedxenograft-pdx-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com